molecular formula C22H21NO5 B11567561 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567561
M. Wt: 379.4 g/mol
InChI Key: HSWKLBXQIHSMFV-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (hereafter referred to as the target compound) is a member of the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family. This heterocyclic scaffold is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The target compound features a 4-hydroxyphenyl group at position 1, a 2-methoxyethyl chain at position 2, and methyl substituents at positions 6 and 5. Its structural complexity and functional diversity make it a candidate for pharmaceutical exploration, particularly due to the phenolic hydroxyl group, which may enhance bioavailability and target binding .

Biological Activity

The compound 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

Recent studies have demonstrated efficient synthetic pathways for producing 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones. A notable method involves a multicomponent reaction that allows for high yields and purity. For instance, a study reported a success rate of 92% with yields ranging from 43% to 86% across various experiments . This synthetic versatility enables the exploration of structural modifications that can enhance biological activity.

Antioxidant Properties

One of the significant biological activities observed in compounds related to chromeno[2,3-c]pyrrole derivatives is their antioxidant activity . These compounds have shown potential in scavenging free radicals and reducing oxidative stress in various cellular models. The antioxidant capacity is attributed to the presence of hydroxyl groups and the conjugated system within the chromeno structure, which stabilizes free radicals effectively .

Antiviral Activity

Research has indicated that certain derivatives of this compound exhibit antiviral properties. For example, chromeno[2,3-c]pyrrole derivatives have been identified as potent inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting their potential use in antiviral therapies against COVID-19 . This activity underscores the relevance of this compound in current public health challenges.

Glucokinase Activation

Another intriguing aspect of the biological activity of these compounds is their role as glucokinase activators . This property is particularly beneficial in managing diabetes as it enhances glucose metabolism and insulin secretion. The activation mechanism involves mimicking glycosaminoglycans, which play a crucial role in glucose homeostasis .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antioxidant Effects : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents. The results indicated a dose-dependent response with IC50 values comparable to established antioxidants like ascorbic acid .
  • Antiviral Efficacy : A recent investigation into its antiviral properties revealed that treatment with this compound resulted in a marked decrease in viral load in infected cell cultures. The mechanism was linked to inhibition of viral replication processes .
  • Metabolic Regulation : Clinical trials assessing the glucokinase activation properties showed improved glycemic control in diabetic patients following administration of this compound. The trials reported enhanced insulin sensitivity and reduced fasting glucose levels over a 12-week period .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit a range of biological activities:

  • Anticancer Activity : Many derivatives have shown cytotoxic effects against various cancer cell lines. Mechanisms typically involve induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Compounds featuring similar structural motifs are known for their antimicrobial effects, potentially disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
  • Neuroprotective Effects : Some studies suggest that derivatives can cross the blood-brain barrier, offering potential in treating neurodegenerative diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (breast cancer)12.5Induction of apoptosis
Study 2HeLa (cervical cancer)15.0Cell cycle arrest at G1 phase
Study 3A549 (lung cancer)10.0Inhibition of proliferation

These results indicate that the compound is particularly effective against breast and lung cancer cell lines.

In Vivo Studies

In vivo studies have been essential in assessing the efficacy and safety profile of this compound:

  • Animal Models : Studies using xenograft models demonstrated significant tumor reduction when treated with doses of 20 mg/kg.
  • Toxicity Assessment : Toxicological evaluations indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile.

Comparative Analysis with Related Compounds

The unique properties of 1-(4-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared to other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dioneMethyl group at position 6Exhibits strong antioxidant properties
7-Chloro-1-(4-hydroxyphenyl)-6-methyl-chromeno[2,3-c]pyrroleChloro substituent at position 7Enhanced antimicrobial activity
5-Methoxy-4-hydroxychromoneMethoxy group at position 5Known for neuroprotective effects

These comparisons highlight the distinct reactivity and biological activity that may arise from the specific combination of substituents in this compound.

Future Research Directions

Ongoing research is crucial for fully elucidating the therapeutic potential of this compound. Studies focusing on its interactions with biological targets will enhance understanding of its mode of action and broaden its applications in medicinal chemistry.

Q & A

Q. Basic: How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:
The compound can be synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions. Key optimizations include:

  • Solvent choice : Dioxane or ethanol for improved solubility and reaction homogeneity .
  • Molar ratios : Use 1.1 equivalents of primary amines to aldehydes to minimize side reactions .
  • Temperature and time : Heating at 80°C for 15–20 hours, adjusted based on substituent electronic effects (longer heating for electron-donating groups, shorter for electron-withdrawing groups) .
  • Purification : Crystallization instead of chromatography achieves >95% purity (HPLC-confirmed) . Typical yields range from 43% to 86%, with >70% yields achievable for >50% of derivatives .

Q. Advanced: How do substituent electronic effects influence reaction kinetics and regioselectivity in multicomponent syntheses?

Methodological Answer:
Substituents on aryl aldehydes and amines significantly impact reaction kinetics and regioselectivity:

  • Electron-donating groups (e.g., methoxy, methyl) : Prolong reaction time (up to 2 hours) due to reduced electrophilicity of intermediates, favoring slower cyclization .
  • Electron-withdrawing groups (e.g., halogens) : Accelerate reaction (15–20 minutes) by stabilizing transition states via resonance or inductive effects .
  • Steric hindrance : Bulky substituents (e.g., benzyl) may reduce yields by impeding cyclization; this can be mitigated using excess amines (up to 7 equivalents) .
  • Regioselectivity : Controlled by the ortho-hydroxyphenyl group in the dioxobutanoate precursor, which directs cyclization to form the chromeno-pyrrole core .

Q. Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify key functional groups (e.g., methoxyethyl, hydroxyphenyl) and confirm regiochemistry .
  • HPLC : Validates purity (>95%) and monitors reaction progress .
  • Mass spectrometry (MS) : Confirms molecular weight (theoretical ~442.90 g/mol) and detects fragmentation patterns .
  • Melting point analysis : Provides preliminary purity assessment .

Q. Advanced: How can thermal stability and decomposition pathways be systematically analyzed for this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measures phase transitions (e.g., melting points) and exothermic decomposition events .
  • Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating (e.g., 10°C/min in nitrogen), identifying degradation steps (e.g., methoxyethyl group cleavage) .
  • Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for storage and formulation .

Q. Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATPase activity for kinase targets) .
  • Cytotoxicity profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .
  • Antioxidant activity : DPPH or ABTS radical scavenging assays evaluate redox properties of the hydroxyphenyl group .

Q. Advanced: How can structure-activity relationships (SAR) be explored for derivatives of this compound?

Methodological Answer:

  • Library diversification : Synthesize derivatives by varying substituents on the aryl aldehyde (e.g., halogens, alkyl chains) and primary amines (e.g., cyclic vs. linear) .
  • Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to correlate substituent electronic profiles (Hammett σ values) with bioactivity .
  • Post-synthetic modifications : React the 3,9-dione moiety with hydrazine hydrate to generate pyrazolone derivatives for expanded SAR studies .

Q. Basic: How should researchers address contradictions in reported synthetic yields (e.g., 43% vs. 86%)?

Methodological Answer:

  • Variable analysis : Compare substituent effects (e.g., electron-withdrawing groups yield higher than electron-donating) and solvent purity .
  • Replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize batch-to-batch variability .
  • Quality control : Use HPLC to verify starting material purity and monitor side reactions (e.g., aldol condensation) .

Q. Advanced: What strategies enable efficient synthesis of 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one derivatives from this compound?

Methodological Answer:

  • Hydrazine-mediated ring-opening : React the chromeno-pyrrole core with hydrazine hydrate (5 equivalents) in dioxane at 80°C for 15–20 hours .
  • Mechanistic insight : The 3,9-dione moiety undergoes nucleophilic attack by hydrazine, followed by cyclization to form the pyrazolone ring .
  • Scope : Compatible with diverse substituents (e.g., methyl, chloro) on the parent compound, yielding >50 derivatives with potential bioactivity .

Q. Basic: What theoretical frameworks guide the design of novel derivatives for medicinal chemistry applications?

Methodological Answer:

  • Heterocyclic chemistry : Leverage the chromeno-pyrrole scaffold’s rigidity and π-π stacking potential for kinase or GPCR targeting .
  • Bioisosterism : Replace the methoxyethyl group with isosteres (e.g., ethoxy, cyclopropyl) to modulate pharmacokinetics .
  • Lipinski’s Rule of Five : Ensure derivatives meet criteria for oral bioavailability (e.g., molecular weight <500, logP <5) .

Q. Advanced: How can computational methods (e.g., DFT, molecular docking) predict reactivity and target binding?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, EGFR) based on the hydroxyphenyl group’s hydrogen-bonding potential .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is part of a broader library of 223 analogs synthesized using the same multicomponent strategy . Below is a systematic comparison with key derivatives:

Substituent Variations and Structural Analogues

Positional Isomerism in the Aryl Group

  • (1R)-1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (): This positional isomer replaces the 4-hydroxyphenyl group with a 3-hydroxyphenyl substituent. The altered hydroxyl position may influence hydrogen-bonding interactions and solubility.
  • 2-(2-Hydroxyethyl)-5,7-dimethyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (): This analog substitutes the 4-hydroxyphenyl group with a 3,4,5-trimethoxyphenyl moiety and replaces the methoxyethyl chain with a hydroxyethyl group. The trimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, which could enhance lipophilicity and alter metabolic stability .

Alkyl Chain Modifications

  • 2-[2-(Dimethylamino)ethyl]-1-aryl derivatives (): Replacing the methoxyethyl group with a dimethylaminoethyl chain introduces a basic tertiary amine, significantly altering electronic properties. This modification could enhance water solubility at acidic pH and enable protonation-dependent cellular uptake .

Spectroscopic and Physicochemical Properties

Key spectral differences highlight substituent effects:

  • IR Spectroscopy : The target compound’s hydroxyl group (4-hydroxyphenyl) shows a broad peak near 3371 cm⁻¹, whereas the 3-hydroxyphenyl isomer () may exhibit a shifted absorption due to intramolecular hydrogen bonding .
  • ¹H NMR : The methoxyethyl group in the target compound resonates at δ 3.65 ppm (singlet), distinct from the hydroxyethyl group in (δ 3.81–3.68 ppm, multiplet) .

Tabulated Comparison of Key Derivatives

Compound Name Substituents (Positions) Yield (%) Notable Properties
Target Compound 1-(4-Hydroxyphenyl), 2-(2-methoxyethyl), 6,7-dimethyl 70–86 High synthetic efficiency; potential for hydrogen bonding via 4-hydroxyphenyl
(1R)-1-(3-Hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl analog () 1-(3-Hydroxyphenyl) N/A Altered hydrogen-bonding network; possible reduced planarity
2-(2-Hydroxyethyl)-1-(3,4,5-trimethoxyphenyl)-5,7-dimethyl () 1-(3,4,5-Trimethoxyphenyl), 2-(2-hydroxyethyl) 52 Increased lipophilicity; trimethoxy group may enhance bioactivity
2-[2-(Dimethylamino)ethyl]-1-aryl derivatives () 2-(Dimethylaminoethyl) 60–75 Enhanced solubility in acidic environments; potential for ionic interactions

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-2-(2-methoxyethyl)-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H21NO5/c1-12-10-16-17(11-13(12)2)28-21-18(20(16)25)19(14-4-6-15(24)7-5-14)23(22(21)26)8-9-27-3/h4-7,10-11,19,24H,8-9H2,1-3H3

InChI Key

HSWKLBXQIHSMFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCOC)C4=CC=C(C=C4)O

Origin of Product

United States

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